Product packaging for Acetic acid;2,4-dimethylfuran-3-ol(Cat. No.:CAS No. 42922-27-0)

Acetic acid;2,4-dimethylfuran-3-ol

Cat. No.: B14654881
CAS No.: 42922-27-0
M. Wt: 172.18 g/mol
InChI Key: ZXEONVHVDKVTBU-UHFFFAOYSA-N
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Description

Acetic acid;2,4-dimethylfuran-3-ol is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are limited, its structure suggests potential utility as a synthetic intermediate or building block for more complex molecules. The compound combines a furan ring, a core structure found in various bioactive molecules and flavorants , with acetic acid, a common reagent in chemical synthesis . Researchers may explore its properties and reactivity for developing novel heterocyclic compounds, which are prevalent in pharmaceutical and fragrance applications. The furan moiety, a five-membered aromatic ring, is a common feature in many natural products and industrially important chemicals . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B14654881 Acetic acid;2,4-dimethylfuran-3-ol CAS No. 42922-27-0

Properties

CAS No.

42922-27-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

acetic acid;2,4-dimethylfuran-3-ol

InChI

InChI=1S/C6H8O2.C2H4O2/c1-4-3-8-5(2)6(4)7;1-2(3)4/h3,7H,1-2H3;1H3,(H,3,4)

InChI Key

ZXEONVHVDKVTBU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1O)C.CC(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Acetic Acid; 2,4 Dimethylfuran 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For a molecule such as Acetic acid; 2,4-dimethylfuran-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unambiguously determine its constitution and stereochemistry.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Connectivity

High-resolution 1D NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Acetic acid; 2,4-dimethylfuran-3-ol would be expected to show distinct signals for the protons of the furan (B31954) ring, the two methyl groups attached to the ring, and the methyl group of the acetate (B1210297) moiety. The chemical shift of the proton at the C3 position would be significantly influenced by the electronegative oxygen of the ester group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the furan ring carbons are characteristic, and the carbonyl carbon of the acetate group would appear at a downfield chemical shift. The presence of two methyl groups on the furan ring and one from the acetate would also be confirmed.

Hypothetical ¹H and ¹³C NMR Data for Acetic acid; 2,4-dimethylfuran-3-ol:

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
H-5~7.0~140
C-2-~150
C-3~5.5~75
C-4-~115
C-5-~140
2-CH₃~2.2~14
4-CH₃~2.0~10
OCOCH₃~2.1~21
OCOCH₃-~170

This data is hypothetical and for illustrative purposes.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To confirm the structural assignment and connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For Acetic acid; 2,4-dimethylfuran-3-ol, a key correlation would be expected between the H-5 proton and the protons of the 4-methyl group, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For example, the proton signal at ~7.0 ppm would correlate with the carbon signal at ~140 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure would include:

Correlations from the 2-CH₃ protons to C-2 and C-3.

Correlations from the 4-CH₃ protons to C-3, C-4, and C-5.

Correlations from the acetate methyl protons to the acetate carbonyl carbon.

A crucial correlation from the H-3 proton to the acetate carbonyl carbon, confirming the ester linkage at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. NOESY would be valuable in determining the relative stereochemistry of the substituents on the furan ring. For instance, a NOE between the H-3 proton and one of the methyl groups would provide information about their spatial proximity.

Chiral Discrimination and Stereochemical Assignment via NMR Methods

The C-3 carbon of 2,4-dimethylfuran-3-ol is a chiral center, meaning Acetic acid; 2,4-dimethylfuran-3-ol can exist as a pair of enantiomers. Standard NMR spectroscopy does not distinguish between enantiomers. To determine the enantiomeric purity or assign the absolute configuration, chiral NMR methods are necessary. This typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nist.gov

For Acetic acid; 2,4-dimethylfuran-3-ol, which is an ester, it would first need to be hydrolyzed back to the alcohol, 2,4-dimethylfuran-3-ol. This alcohol could then be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The NMR spectra of these diastereomers would be distinct, allowing for the determination of the enantiomeric excess. Chiral solvating agents can also be used to induce chemical shift differences between enantiomers. google.com

Computational NMR Chemical Shift Prediction for Configurational Validation (e.g., GIAO-DFT, DP4+)

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. sigmaaldrich.comnist.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach. nih.gov For a molecule like Acetic acid; 2,4-dimethylfuran-3-ol, the ¹H and ¹³C NMR chemical shifts for both possible enantiomers could be calculated.

The DP4+ probability analysis is a statistical method that compares the calculated chemical shifts with the experimental values to determine the most likely stereoisomer. This approach provides a powerful tool for validating the stereochemical assignment made by other methods.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the molecular formula of a compound. For Acetic acid; 2,4-dimethylfuran-3-ol, HRMS would be used to confirm its elemental composition of C₈H₁₀O₃.

Hypothetical HRMS Data for Acetic acid; 2,4-dimethylfuran-3-ol:

Ion Calculated m/z Observed m/z
[M+H]⁺155.0654155.0652
[M+Na]⁺177.0473177.0471

This data is hypothetical and for illustrative purposes.

The fragmentation pattern observed in the mass spectrum would also provide structural information. For Acetic acid; 2,4-dimethylfuran-3-ol, a characteristic loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH) would be expected. The fragmentation of the furan ring itself would also produce characteristic ions. Studies on the mass spectrometry of related furanones show common fragmentation pathways involving the breakdown of the furan ring. imreblank.ch

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Substructure Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For 2,4-dimethylfuran-3-yl acetate, MS/MS studies are crucial for confirming the connectivity of the furan and acetate moieties.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of 2,4-dimethylfuran-3-yl acetate (C₈H₁₀O₃, molecular weight: 154.16 g/mol ) would be selected as the precursor ion. The fragmentation of this ion is expected to proceed through several key pathways, primarily involving the cleavage of the ester bond.

A primary fragmentation pathway would involve the loss of the acetyl group as ketene (B1206846) (CH₂=C=O, 42 Da), leading to the formation of a protonated 2,4-dimethylfuran-3-ol ion. Another significant fragmentation would be the loss of acetic acid (CH₃COOH, 60 Da). Further fragmentation of the furan ring itself can also occur, yielding smaller ions characteristic of the substituted furan structure.

While direct MS/MS data for 2,4-dimethylfuran-3-yl acetate is not widely published, analysis of its isomer, 3-acetyl-2,5-dimethylfuran (B1664592) (C₈H₁₀O₂, molecular weight: 138.16 g/mol ), provides insights into the stability of the dimethylfuran core. sigmaaldrich.com The mass spectrum of 3-acetyl-2,5-dimethylfuran shows a prominent molecular ion peak, and its fragmentation is dominated by the loss of the acetyl group. sigmaaldrich.com

Table 1: Predicted MS/MS Fragmentation of 2,4-Dimethylfuran-3-yl Acetate ([C₈H₁₀O₃+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
155.07 113.06 42.01 [2,4-dimethylfuran-3-ol+H]⁺

Vibrational Spectroscopy (FTIR, Raman)

The FTIR and Raman spectra of 2,4-dimethylfuran-3-yl acetate are expected to exhibit characteristic bands corresponding to the ester functional group and the substituted furan ring.

The most prominent feature in the FTIR spectrum would be the strong absorption band due to the C=O stretching of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. nih.govsciepub.com The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1250-1000 cm⁻¹ region. sciepub.com

The furan ring itself will give rise to several characteristic vibrations. These include C-H stretching of the furan ring proton, typically above 3100 cm⁻¹, and C=C stretching vibrations within the ring, usually found in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is also a characteristic feature.

The methyl groups attached to the furan ring will show aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ range and C-H bending vibrations around 1450 and 1380 cm⁻¹. nih.gov

Theoretical studies on furan and its methylated derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, have shown that the ring C-C symmetric and asymmetric stretching vibrations range from 1033 to 1414 cm⁻¹. globalresearchonline.net Raman spectroscopy of furfuryl alcohol has also been used to identify conformational states, a technique applicable to the conformational analysis of 2,4-dimethylfuran-3-yl acetate. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for 2,4-Dimethylfuran-3-yl Acetate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Ester C=O stretch 1735-1750 Strong
Ester C-O stretch 1250-1000 Strong
Furan Ring C-H stretch >3100 Medium-Weak
Furan Ring C=C stretch 1600-1450 Medium
Furan Ring C-O-C stretch ~1150 Medium
Methyl Groups C-H stretch 2850-3000 Medium

Detailed analysis of the vibrational fingerprint region, potentially aided by computational methods like Density Functional Theory (DFT), can help in identifying the predominant conformer in the solid state or in solution. nih.gov Studies on related furan derivatives have demonstrated the utility of Raman spectroscopy in distinguishing between different conformational states. researchgate.netmdpi.com

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and identify its chromophores. The chromophores in 2,4-dimethylfuran-3-yl acetate are the furan ring and the carbonyl group of the acetate moiety.

The furan ring contains a conjugated π-electron system that undergoes π → π* transitions upon absorption of UV radiation. Furan itself exhibits a strong absorption maximum around 200-220 nm. nist.gov The methyl substituents on the furan ring are expected to cause a slight bathochromic (red) shift of this absorption. A theoretical study on furan and its methyl derivatives showed a single peak in the UV spectrum, corresponding to a π → π* transition. globalresearchonline.net

The carbonyl group of the ester also has a chromophoric n → π* transition, which is typically weak and appears at longer wavelengths (around 280-300 nm). However, in this molecule, it is the π → π* transition of the conjugated furan system that is expected to dominate the UV-Vis spectrum. Studies on polyfuran have shown a broad absorption band corresponding to the π → π* transition between 380 and 540 nm, though this is for a polymerized system with extended conjugation. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

While a crystal structure for 2,4-dimethylfuran-3-yl acetate is not publicly available, crystallographic data for related compounds can provide valuable structural insights. For instance, the crystal structure of (E)-1-(2,4-dimethylfuran-3-yl)ethanone oxime has been determined, confirming the planarity of the furan ring and providing bond lengths and angles for the 2,4-dimethylfuran (B1205762) moiety. nih.gov Similarly, crystallographic data for 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one provides structural information on a related furanone system. mdpi.com

A hypothetical crystal structure of 2,4-dimethylfuran-3-yl acetate would definitively establish the conformation of the acetate group relative to the furan ring in the solid state and reveal any hydrogen bonding or other intermolecular interactions that stabilize the crystal packing.

Table 3: List of Compounds Mentioned

Compound Name
2,4-Dimethylfuran-3-yl acetate
Acetic acid
2,4-Dimethylfuran-3-ol
3-Acetyl-2,5-dimethylfuran
2-Methylfuran
2,5-Dimethylfuran
Furfuryl alcohol
Furan
(E)-1-(2,4-Dimethylfuran-3-yl)ethanone oxime
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one

Chemical Reactivity and Reaction Mechanisms of Acetic Acid; 2,4 Dimethylfuran 3 Ol and Furanol Acetate Systems

Reactivity of the Furan (B31954) Nucleus

The furan ring, a five-membered aromatic heterocycle, possesses a 6π-electron system that imparts it with aromatic character, though it is less aromatic than benzene. This reduced aromaticity makes it more susceptible to reactions that disrupt the aromatic system, such as additions and ring-opening, while still undergoing characteristic aromatic reactions. The substituents on the furan nucleus of 2,4-dimethylfuran-3-ol and its acetate (B1210297) derivative—two electron-donating methyl groups, an oxygen atom (as a hydroxyl or acetate group), and a carbonyl group in its furanone tautomer—play a crucial role in modulating its reactivity.

Electrophilic Aromatic Substitution (EAS) Reactions

Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often under milder conditions than those required for benzene. pearson.com The furan ring is electron-rich due to the oxygen heteroatom, which can donate a lone pair of electrons to the π-system. This increased electron density activates the ring towards electrophilic attack, which preferentially occurs at the C2 and C5 positions (α-positions) due to the greater stability of the resulting cationic intermediate (σ-complex). pearson.comlibretexts.org

In the case of 2,4-dimethylfuran-3-ol acetate, the furan ring is substituted at the 2, 3, and 4 positions. The two methyl groups at C2 and C4 are electron-donating, further activating the ring. The acetate group at C3 is electron-withdrawing. The remaining unsubstituted C5 position is the most likely site for electrophilic attack. Common EAS reactions include:

Halogenation: Reaction with halogens like bromine or chlorine, often without a Lewis acid catalyst, would be expected to yield the 5-halo derivative.

Nitration: Nitration can be achieved with milder reagents than the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate, to prevent degradation of the furan ring. libretexts.org

Sulfonation: Sulfonation can be performed using reagents like the pyridine-SO₃ complex.

Friedel-Crafts Reactions: Acylation and alkylation are also possible, though the electron-withdrawing nature of the acetate and the steric hindrance may influence the reaction's feasibility and yield. masterorganicchemistry.com

The stability of the intermediate cation, which is delocalized over the ring and the oxygen atom, directs the substitution. For an attack at C5, the positive charge can be effectively stabilized by the adjacent C4-methyl group and the ring oxygen.

Cycloaddition Reactions (e.g., Diels-Alder, [4+2] Cycloadditions)

The furan nucleus can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reactivity is a consequence of its reduced aromatic character compared to benzene. The reaction involves the furan and a dienophile, leading to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. These cycloadditions are often reversible, and the stability of the resulting cycloadduct is a critical factor. acs.orgrsc.org

The reactivity of the furan diene is enhanced by electron-donating substituents and decreased by electron-withdrawing groups. rsc.org For 2,4-dimethylfuran-3-ol acetate, the two methyl groups at positions 2 and 4 increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, making it a more reactive diene in normal-electron-demand Diels-Alder reactions. nih.gov

Key aspects of these reactions include:

Stereoselectivity: The reaction with dienophiles like maleic anhydride (B1165640) or maleimides typically proceeds with a kinetic preference for the endo adduct, which can sometimes isomerize to the more thermodynamically stable exo adduct upon heating. acs.orgrsc.org

Regioselectivity: With unsymmetrical dienophiles, the substitution pattern on the furan ring directs the regiochemical outcome. For instance, in reactions with acrylonitrile, the substituents on the furan ring influence the formation of ortho versus meta adducts. nih.gov

Catalysis: Lewis acids can be used to catalyze the reaction by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition. caltech.edu

Table 1: Factors Influencing Diels-Alder Reactions of Substituted Furans

Factor Influence on Reactivity and Selectivity Example Dienophiles
Substituents Electron-donating groups (e.g., alkyl, alkoxy) on the furan ring increase reaction rates. Electron-withdrawing groups decrease rates. rsc.org Maleic anhydride, N-phenylmaleimide, acrylates acs.orgnih.gov
Stereochemistry Reactions often show a kinetic preference for the endo product, but the thermodynamically more stable exo product may dominate under equilibrium conditions. acs.orgacs.org Maleic anhydride, maleimides rsc.org
Catalysts Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can enhance reaction rates and influence selectivity. caltech.edu Acrylic acid, acrolein caltech.edu
Reversibility Furan Diels-Alder reactions are often reversible. High temperatures can promote the retro-Diels-Alder reaction. rsc.org Most furan/dienophile pairs

Oxidative Transformations (e.g., Achmatowicz Rearrangement, Photooxygenation, Anodic Oxidations)

The electron-rich furan ring is susceptible to various oxidative transformations.

Achmatowicz Rearrangement: This is a significant reaction of furfuryl alcohols, involving their oxidation to produce 6-hydroxy-2H-pyran-3(6H)-one derivatives. wikipedia.orgnih.gov The reaction proceeds through the oxidation of the furan ring, typically with an agent like bromine in methanol (B129727) or m-chloroperoxybenzoic acid (m-CPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyranone under acidic conditions. wikipedia.orgyoutube.com 2,4-Dimethylfuran-3-ol, as a furanol, is a suitable precursor for this transformation, which provides a powerful method for synthesizing carbohydrate-like structures. nih.govsynarchive.com

Photooxygenation: In the presence of light and a sensitizer, furans react with singlet oxygen ('O₂) in a [4+2] cycloaddition to form unstable endoperoxides. These intermediates can be reduced to diols or rearranged to other products. Some furans can act as their own sensitizers. nih.gov For instance, 3,4-dialkoxyfurans undergo self-sensitized photooxygenation to yield derivatives of ascorbic acid. nih.gov The furan ring in 2,4-dimethylfuran-3-ol acetate would be expected to undergo a similar reaction to form an endoperoxide, which could then lead to various ring-opened or rearranged products.

Anodic Oxidations: The electrochemical oxidation of furans offers a controlled method for their transformation. In the presence of a suitable nucleophile like methanol or acetic acid, anodic oxidation typically results in the 1,4-addition of the nucleophile across the furan ring to yield 2,5-dihydro-2,5-dimethoxy or 2,5-diacetoxyfurans, respectively. rsc.orgacs.org In the absence of such trapping agents, oxidation can lead to the formation of oligomeric or conductive polymer films at the electrode surface. dtic.mil

Reductive Processes and Hydrogenation Studies

The furan ring can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. This transformation is important for converting biomass-derived furans into valuable chemicals and fuel components. rsc.org

The asymmetric hydrogenation of substituted furans to produce chiral tetrahydrofurans is a challenging but valuable process. nih.govnih.gov Various transition metal catalysts have been developed for this purpose.

Catalytic Systems: Homogeneous catalysts based on iridium, rhodium, and ruthenium complexed with chiral ligands have shown high efficacy and enantioselectivity. nih.govnih.govacs.org For example, iridium catalysts with pyridine-phosphinite ligands are effective for the hydrogenation of 3-substituted furans, while rhodium-diphospholane complexes have been used for 2,5-disubstituted furans. nih.govacs.org Heterogeneous catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are also widely used for the complete saturation of the furan ring. acs.org

Products: The hydrogenation of 2,4-dimethylfuran-3-ol acetate would be expected to yield the corresponding substituted tetrahydrofuran. The stereochemical outcome would depend on the catalyst and reaction conditions, with the potential to form multiple diastereomers.

Table 2: Selected Catalytic Systems for Furan Hydrogenation

Catalyst System Substrate Type Key Feature
Iridium-pyridine-phosphinite 2- and 3-substituted furans Excellent enantioselectivities for 3-alkyl substituted furans. nih.gov
Rhodium-diphospholane 2,5-disubstituted furans Good enantioselectivities (up to 72% ee). acs.org
Ruthenium-N-heterocyclic carbene Disubstituted furans Produces enantioenriched disubstituted tetrahydrofurans. nih.gov
Platinum (Adams catalyst) Furan and substituted furans Complete hydrogenation to tetrahydrofurans. acs.org

Transformations Involving the Acetate Ester Moiety

The acetate group in 2,4-dimethylfuran-3-ol acetate is an ester, which can undergo characteristic reactions, primarily hydrolysis and transesterification. These reactions allow for the removal of the acetyl protecting group or its exchange for other functional groups.

Controlled Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed back to the parent alcohol (2,4-dimethylfuran-3-ol) and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. Treatment with aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A stoichiometric amount of a strong base, such as sodium hydroxide, attacks the electrophilic carbonyl carbon. The reaction produces the carboxylate salt (sodium acetate) and the alcohol (2,4-dimethylfuran-3-ol).

Transesterification: This reaction involves the conversion of the acetate ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting 2,4-dimethylfuran-3-ol acetate with methanol and an acid catalyst would result in the formation of the corresponding methyl carbonate and ethyl acetate. This process is typically an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products.

Rearrangement Processes (e.g., Sigmatropic Rearrangements Catalyzed by Acetate)

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. In the context of furanol acetates, the acetate group can play a crucial role in facilitating such rearrangements. While specific studies on acetate-catalyzed sigmatropic rearrangements in 2,4-dimethylfuran-3-ol are not extensively documented, the principles can be inferred from related systems. For instance, the decarboxylative Claisen rearrangement, a kcl.ac.ukkcl.ac.uk-sigmatropic process, can be catalyzed by acetate, highlighting the potential for the acetate moiety to participate in the transition state. kcl.ac.uk

In a hypothetical scenario involving an allylic furanol acetate, the acetate could participate in a kcl.ac.ukkcl.ac.uk-sigmatropic rearrangement. Gold(I)-catalyzed kcl.ac.ukkcl.ac.uk-sigmatropic rearrangements of propargylic esters have been studied mechanistically, revealing details about the reversibility and nature of the transition states. nih.govnih.gov These studies, while not directly on furan systems, provide a framework for understanding how a catalyst can influence the rearrangement of an acetate group. The proposed mechanism often involves the coordination of the catalyst to the π-system, followed by the rearrangement and subsequent catalyst regeneration.

A plausible, albeit speculative, mechanism for an acetate-mediated rearrangement in a furanol system could involve the formation of a six-membered cyclic transition state, characteristic of kcl.ac.ukkcl.ac.uk-sigmatropic shifts. The efficiency and stereochemical outcome of such a reaction would be influenced by the substitution pattern on the furan ring and the nature of the catalytic species, if any.

Photochemical Transformations of Furanol Acetates

The interaction of ultraviolet (UV) light with furanol acetates can induce a variety of chemical changes, ranging from isomerization to degradation. The specific pathways are dictated by the electronic structure of the molecule and the energy of the incident photons.

The photochemistry of furan derivatives often involves isomerization to cyclopropene (B1174273) derivatives. netsci-journal.com For 2,4-dimethylfuran-3-ol acetate, absorption of UV light would likely promote the molecule to an excited singlet state (S1). From this state, several processes can occur, including intersystem crossing to a triplet state (T1) or direct reaction from the S1 state. The presence of the acetate group can influence the excited state lifetime and the preferred reaction pathways. Studies on the photocatalytic degradation of acetate in the presence of TiO2 have shown the formation of various radical species, suggesting that under certain conditions, the acetate moiety itself can be reactive. qub.ac.uk

The photoisomerization of furans can proceed through the formation of a "Dewar furan" intermediate, which can then rearrange to a cyclopropene carboxaldehyde. netsci-journal.com In the case of 2,4-dimethyl-3-acetoxyfuran, a potential photoisomerization pathway could lead to the formation of a cyclopropene derivative with an acetate group.

Photodegradation pathways are likely to involve the cleavage of the ester bond or fragmentation of the furan ring. Studies on the photodegradation of phthalate (B1215562) esters have shown that the initial attack can occur on the side chain or the aromatic ring, leading to a variety of byproducts. researchgate.net For 2,4-dimethyl-3-acetoxyfuran, photodegradation could be initiated by homolytic cleavage of the C-O bond of the ester, forming an acyloxy radical and a furanyl radical. Alternatively, the furan ring itself could undergo photo-oxidation, leading to ring-opened products. The specific products would depend on the reaction conditions, such as the presence of oxygen and the solvent.

A proposed photodegradation pathway for 2,4-dimethyl-3-acetoxyfuran could involve the following steps:

Excitation of the molecule by UV light.

Homolytic cleavage of the ester bond to form radicals.

Reaction of the radicals with solvent or other molecules.

Alternatively, photo-oxidation of the furan ring, leading to ring-opened dicarbonyl compounds.

Catalytic Reactions Employing Furanol Acetate Derivatives

Furanol acetate derivatives can serve as valuable synthons in various catalytic reactions, offering pathways to more complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Furan derivatives, including those with acetate groups, can participate in these reactions. For instance, furfuryl acetate has been successfully used as a substrate in palladium-catalyzed cross-coupling reactions with aryl bromides via C-H activation. mdpi.com This demonstrates that the acetate group is tolerated and that C-H bonds on the furan ring can be selectively functionalized.

The general catalytic cycle for such a reaction, for example a Suzuki coupling, typically involves:

Oxidative addition of an organohalide to the Pd(0) catalyst.

Transmetalation with a boronic acid derivative.

Reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. thermofishersci.in

In the context of 2,4-dimethyl-3-acetoxyfuran, a bromo-substituted derivative could undergo Suzuki, Stille, or other cross-coupling reactions to introduce a variety of substituents at a specific position on the furan ring.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Furan Derivatives

Furan SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Furfuryl acetate4-BromoacetophenonePd(OAc)2 / NHC-ligand5-Aryl-furfuryl acetate mdpi.com
3-Bromo-benzo[b]furan-2-carboxaldehydeo-Formyl-phenylboronic acidPd(PPh3)4 / Na2CO3Aryl-substituted benzofuran
2,3,5-Trisubstituted furansAryl chloridesPd(OAc)2 / BuAd2P4-Aryl-furans iaea.org

This table presents examples of reactions with related furan derivatives to illustrate the potential reactivity of furanol acetates.

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules without the need for metal catalysts. youtube.comyoutube.com While specific applications of 2,4-dimethylfuran-3-ol acetate in organocatalytic asymmetric synthesis are not widely reported, the furanol core is a potential platform for such transformations.

Proline and its derivatives are common organocatalysts that can activate substrates through the formation of enamines or iminium ions. youtube.com A hypothetical asymmetric reaction involving a derivative of 2,4-dimethylfuran-3-ol could be an aldol (B89426) or Mannich reaction of a corresponding dicarbonyl precursor, where a chiral amine catalyst directs the stereochemical outcome. The furan ring would act as a key structural element in the final product.

Table 2: Common Organocatalysts and Their Activation Modes

Organocatalyst ClassActivation ModeTypical Reactions
Chiral Primary/Secondary AminesEnamine / Iminium ion formationAldol, Mannich, Michael additions
Chiral Phosphoric AcidsBrønsted acid catalysisFriedel-Crafts, Pictet-Spengler
Chiral ThioureasHydrogen bondingMichael additions, Aza-Henry reactions
N-Heterocyclic Carbenes (NHCs)Umpolung (polarity reversal)Benzoin condensation, Stetter reaction

This table provides a general overview of organocatalysis and does not represent specific reactions of the target compound.

Brønsted Acid/Base-Catalyzed Transformations

The reactivity of furanol and furanol acetate systems is significantly influenced by the presence of Brønsted acids or bases. These catalysts function by protonating or deprotonating the substrate, thereby activating it towards a variety of transformations, including hydrolysis, rearrangement, and ring-opening reactions. The specific reaction pathway and product distribution are highly dependent on the nature of the catalyst, the substrate, and the reaction conditions.

Brønsted Acid-Catalyzed Transformations

Brønsted acid catalysis in furan systems typically initiates with the protonation of an oxygen atom, either on a substituent or within the furan ring itself. This initial equilibrium step renders the molecule susceptible to subsequent nucleophilic attack or rearrangement. researchgate.net

Reaction Mechanisms: The acid-catalyzed reactions of furans and their derivatives can proceed through two primary mechanisms, A-1 and A-2. researchgate.net

A-1 Mechanism: This pathway involves a preliminary acid-base equilibrium, followed by a unimolecular rate-determining step of the resulting conjugate acid. This is common in reactions like the hydrolysis of acetals. researchgate.net

A-2 Mechanism: This mechanism also begins with a protonation equilibrium, but the rate-determining step is bimolecular, typically involving a nucleophile (like water) attacking the protonated substrate. The hydrolysis of simple esters often follows this pathway. researchgate.net

The rate-limiting step in the acid-catalyzed decomposition of furan is the diffusion of an acidic proton from the aqueous medium to protonate the furan ring. researchgate.net Protonation at the α-carbon (Cα) is energetically more favorable than at the β-carbon (Cβ). researchgate.net Subsequent protonation of the resulting furanol at the ring oxygen can initiate the opening of the furan ring. researchgate.net

Key Transformations:

Hydrolysis of Furanol Acetates: The acetate group of a furanol acetate, such as 4-acetoxy-2,5-dimethyl-3(2H)-furanone, can be hydrolyzed under acidic conditions to yield the corresponding furanol. This reaction is fundamental for modifying the sensory properties of these compounds or for preparing furanol precursors. The hydrolysis of acetate esters is a classic example of a reaction that can be catalyzed by Brønsted acids. researchgate.net

Ring-Opening and Rearrangement: Acid catalysis can promote the opening of the furan ring to form acyclic dicarbonyl compounds. For instance, protonation of the ring oxygen in furanols can lead to the formation of species like 4-hydroxy-2-butenal. researchgate.net In other systems, acid-catalyzed cyclization-dehydration of 1,3-diketones is a key step in synthesizing the furanone ring structure. researchgate.net

Acylation: The direct acylation of furan rings with a carboxylic acid, such as acetic acid, is another important transformation catalyzed by Brønsted acids, particularly solid acids like zeolites. scilit.comresearchgate.net The acid catalyst activates the acylating agent, facilitating the electrophilic attack on the electron-rich furan ring.

Cascade Reactions: Mild Brønsted acids like chloroacetic acid can promote efficient intramolecular cascade reactions of appropriate precursors to yield complex polycyclic furan structures. nih.gov

The table below summarizes representative Brønsted acid-catalyzed transformations in furan systems.

Table 1: Examples of Brønsted Acid-Catalyzed Reactions in Furan Systems

Furan Substrate/Precursor Brønsted Acid Catalyst Transformation Product(s) Reference(s)
Furan / 2,5-Dimethylfuran Dilute Acid Ring Protonation / Opening 2,5-dihydro-2-furanol / 4-hydroxy-2-butenal researchgate.net
α'-Hydroxy α-enones Acid Catalyst Cyclization-Dehydration Dihydrofuranones researchgate.net
2-Methylfuran (B129897) H-ZSM-5 (Zeolite) Acylation with Acetic Acid 2-Acetyl-5-methylfuran researchgate.net
Electron-deficient ynenones Chloroacetic Acid Intramolecular Cascade Polycyclic Fused Furans nih.gov
α-allenols Palladium catalyst / Acid Oxidative Cyclization Multisubstituted 3(2H)-furanones researchgate.net

Brønsted Base-Catalyzed Transformations

Brønsted base catalysis involves the initial deprotonation of a pronucleophile, increasing its electron density and thereby enhancing its reactivity towards electrophiles. nih.govresearchgate.net In the context of 2,4-dimethylfuran-3-ol and related furanols, the most acidic proton is typically the one on the hydroxyl group.

Reaction Mechanisms: A Brønsted base will remove the proton from the hydroxyl group of the furanol, generating a highly nucleophilic furanolate anion. This intermediate is central to subsequent transformations. The stability of this anion, and thus the ease of its formation, is influenced by the structure of the furan ring and its substituents. High-basicity organocatalysts, such as guanidines and iminophosphoranes, are particularly effective at deprotonating less acidic pronucleophiles. researchgate.net

Key Transformations:

Enhanced Nucleophilicity: The primary result of base catalysis is the formation of a furanolate anion, which is a much stronger nucleophile than the parent furanol. This anion can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Asymmetric Catalysis: A significant application of Brønsted base catalysis is in asymmetric synthesis. Chiral Brønsted bases, including naturally derived alkaloids and synthetically designed bifunctional catalysts (containing both a Brønsted basic site and a hydrogen-bond-donating group), can control the stereochemical outcome of a reaction. nih.govresearchgate.net This approach could be applied to achieve enantioselective alkylation or acylation at a position adjacent to the carbonyl group in furanone systems.

Michael Additions: The generated furanolate can act as a nucleophile in Michael addition reactions to α,β-unsaturated compounds. Bifunctional Brønsted base catalysts are known to be highly effective in promoting such reactions with high enantioselectivity. researchgate.net

While specific research on Brønsted base-catalyzed transformations of 2,4-dimethylfuran-3-ol is limited, the general principles of this catalytic mode are well-established. The table below outlines common Brønsted bases and the types of reactions they catalyze, which are applicable to furanol systems.

Table 2: Common Brønsted Bases and Their Catalytic Applications

Brønsted Base Catalyst Catalyst Type pKaH (in MeCN) Typical Catalyzed Transformations Reference(s)
Amines (e.g., Triethylamine) Simple Organic Base ~18.8 General deprotonation, Elimination reactions nih.gov
Amidines (e.g., DBU) Organic Superbase ~24.3 Deprotonation of weak acids, Michael additions researchgate.net
Guanidines Organic Superbase High Enantioselective additions, Deprotonation of pronucleophiles researchgate.net
Iminophosphoranes Bifunctional Superbase High Enantioselective nucleophilic substitution, Michael additions researchgate.net
Chiral Alkaloids Natural Product Varies Asymmetric synthesis, Enantioselective functionalization nih.gov

Computational and Theoretical Chemistry Studies of Furanol Acetate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic properties of molecules. bohrium.comresearchgate.netnih.govmdpi.com It allows for the detailed analysis of molecular orbitals, reaction pathways, spectroscopic characteristics, and reactivity descriptors.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energetics, Frontier Molecular Orbitals)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. acs.org A smaller gap generally implies higher reactivity.

For furan (B31954) derivatives, the oxygen heteroatom significantly influences the electronic structure, donating electron density to the ring and making it more susceptible to electrophilic attack. numberanalytics.comwikipedia.orgpharmaguideline.com In the case of acetic acid;2,4-dimethylfuran-3-ol, the acetyl group and methyl substituents will further modulate the energies of the HOMO and LUMO. DFT calculations can precisely quantify these energies and visualize the spatial distribution of the frontier orbitals, identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical HOMO-LUMO Energies for this compound Calculated using DFT

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative and would be determined through specific DFT calculations.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational methods, particularly transition state (TS) searches and Intrinsic Reaction Coordinate (IRC) analysis, are invaluable for mapping out reaction pathways. For a furanol acetate (B1210297) like this compound, these methods can elucidate the mechanisms of reactions such as hydrolysis, esterification, or electrophilic substitution.

A transition state search identifies the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. nih.gov Following the identification of a TS, an IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired minima on the potential energy surface. For instance, in the acid-catalyzed hydrolysis of the acetate, these calculations could detail the protonation step, nucleophilic attack by water, and subsequent bond-breaking and bond-forming events.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, aiding in the identification and characterization of molecules. For this compound, DFT can be employed to calculate:

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. mdpi.com

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra provides information about the vibrational modes of the molecule. bohrium.comresearchgate.net These predicted frequencies can be correlated with experimental spectra to identify characteristic functional group vibrations, such as the C=O stretch of the ester and the C-O-C stretches of the furan ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupPredicted Frequency (cm-1)
C=O (Ester)1735
C-O (Ester)1240
C-O-C (Furan)1100

Note: These are typical frequency ranges and would be refined by specific calculations.

Analysis of Molecular Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors offer insights into the global and local reactivity of this compound.

Electrophilicity and Nucleophilicity: These indices predict the ability of a molecule to accept or donate electrons, respectively. Furan itself is an electron-rich aromatic system, making it generally nucleophilic. numberanalytics.comyoutube.com The substituents on the furan ring will modify these properties.

Chemical Hardness and Softness: Hardness (η) and its inverse, softness (S), are related to the HOMO-LUMO gap. A large gap corresponds to a "hard" molecule, which is less reactive, while a small gap indicates a "soft" molecule that is more polarizable and reactive.

These descriptors can be calculated from the energies of the frontier orbitals and are valuable for predicting the outcome of reactions and understanding the stability of the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static properties and reaction pathways of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. psu.eduresearchgate.netresearchgate.netresearchwithnj.com For a flexible molecule like this compound, which has rotatable bonds, MD simulations can be used to explore its conformational landscape.

By simulating the motion of the atoms over a period of time, MD can identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or solvents. For instance, the orientation of the acetyl group relative to the furan ring can be explored to determine the preferred spatial arrangement.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties or biological activities. chimia.chresearchgate.netresearchgate.netmdpi.comnih.govdatapdf.comacs.orgresearchgate.net These models are built using a dataset of compounds with known properties and can then be used to predict the properties of new, untested molecules.

For furanol acetate systems, QSPR models could be developed to predict properties such as:

Boiling point

Solubility

Partition coefficient (LogP)

Flavor or aroma intensity nih.gov

The "structure" in QSPR is represented by a set of molecular descriptors, which can be calculated from the molecular geometry and electronic structure. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. Once a statistically robust model is established, it can be a powerful tool for designing new furanol acetate derivatives with desired properties without the need for extensive synthesis and testing.

In Silico Screening and Molecular Docking Studies for Hypothetical Target Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These methods are instrumental in the early stages of drug discovery and are increasingly applied in food science to understand the molecular basis of flavor and potential bioactivities of food components. researchgate.netnih.gov

Hypothetical Target Identification:

Given that furan derivatives are known flavor compounds and exhibit various biological activities, several hypothetical protein targets can be considered for docking studies with this compound. mdpi.comnih.gov These include:

Taste Receptors: The interaction with human taste receptors, such as the T1R1/T1R3 umami receptor or various T2R bitter taste receptors, could elucidate the compound's contribution to flavor perception. mdpi.comnih.govnih.gov

Enzymes Involved in Metabolic Pathways: Many furan derivatives have been investigated for their inhibitory effects on enzymes like tyrosinase, ATP-citrate lyase, and various kinases, which are implicated in pigmentation and cancer. nih.govnih.govinnovareacademics.inccij-online.org Docking studies could reveal if this compound shares these potential inhibitory activities.

DNA: Some furan-based compounds have been shown to interact with DNA, suggesting potential applications as anticancer agents. nih.gov Molecular docking can predict the binding mode and stability of such interactions.

Molecular Docking Protocol:

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to achieve the most stable, low-energy conformation.

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Surflex-Dock, the ligand is placed into the defined binding site of the receptor. nih.govnih.gov The program then explores various possible conformations and orientations of the ligand within the binding site, calculating a score for each pose based on the intermolecular interactions.

Analysis of Results: The results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energy scores. The specific interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are examined in detail.

Illustrative Docking Results:

While direct experimental data for this compound is unavailable, we can present a hypothetical table of docking results based on studies of similar furan derivatives against various potential targets. The binding affinity, typically reported in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

Interactive Data Table: Hypothetical Docking Scores for this compound with Various Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Potential Biological Effect
Human Tyrosinase (hTYR) nih.gov5M8M-6.8HIS244, SER282, PHE292Inhibition of Melanogenesis
ATP-Citrate Lyase (ACL) nih.gov6B1D-7.2ARG378, ASP310, TRP340Anticancer
Tyrosine Kinase innovareacademics.in4ASD-7.5LYS745, MET790, CYS797Anticancer
Umami Taste Receptor (T1R1) mdpi.comnih.gov5X2M-5.4SER148, ASP192, GLU301Umami Taste Perception
Bitter Taste Receptor (T2R4) nih.govN/A (Model)-6.1TRP99, PHE198, ASN259Bitter Taste Perception
DNA (C6-DNA) nih.gov1Z3F-5.9DG10, DC11, DA12DNA Binding/Anticancer

Detailed Research Findings from Analogous Systems:

Studies on various furan derivatives have demonstrated the utility of in silico approaches. For instance, research on furan-1,3,4-oxadiazole derivatives identified compounds with strong binding affinities to human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1), suggesting their potential as inhibitors of melanogenesis. nih.gov In one study, the lead compounds showed binding affinities of -11.50 kcal/mol and -13.30 kcal/mol, which were superior to the standard inhibitor, kojic acid. nih.gov

Similarly, a virtual screening of a furoic acid library led to the discovery of novel inhibitors of ATP-citrate lyase (ACL), an enzyme implicated in cancer metabolism. nih.gov This highlights the power of computational methods to identify new bioactive scaffolds. In other research, various heterocyclic compounds containing a furan nucleus were screened for anticancer activity against tyrosine kinase receptors, with some compounds showing promising docking scores. innovareacademics.inresearchgate.net

Furthermore, the interaction of flavor compounds with taste receptors is an active area of computational research. Molecular docking has been used to understand how umami peptides bind to the T1R1/T1R3 receptor and how various amino acid derivatives interact with bitter taste receptors. mdpi.comnih.govnih.gov These studies provide a blueprint for how the sensory attributes of this compound could be investigated at a molecular level.

Supramolecular Chemistry and Advanced Materials Based on Furanol Acetate Scaffolds

Rational Design and Synthesis of Supramolecular Scaffolds Incorporating Furanol Acetate (B1210297) Moieties

Researchers have explored the synthesis of various furanone derivatives that can serve as precursors or analogues for furanol acetate scaffolds. For instance, new bis-2(5H)-furanone derivatives have been synthesized through a one-step, transition-metal-free reaction, highlighting the accessibility of these core structures nih.gov. The synthesis of chiral 2(5H)-furanone derivatives containing a 1,2,3-triazole moiety has also been achieved via a one-pot approach, demonstrating the potential for creating complex and stereochemically defined building blocks researchgate.net. While not directly involving "acetic acid;2,4-dimethylfuran-3-ol," these synthetic strategies provide valuable insights into how furanone cores can be functionalized to create targeted supramolecular systems.

The design process often involves computational modeling to predict the most stable supramolecular arrangements. Density Functional Theory (DFT) calculations, for example, can be used to evaluate the energetics of different non-covalent interactions and to guide the synthetic efforts towards scaffolds that are pre-programmed to assemble in a desired fashion researchgate.netrsc.org.

A key design consideration is the introduction of moieties that can participate in specific and directional non-covalent interactions. For the furanol acetate scaffold, the ester group can be hydrolyzed to reveal a hydroxyl group, which can then act as a hydrogen bond donor. The furan (B31954) ring itself can participate in π-stacking interactions, and the methyl groups can influence the packing and solubility of the resulting assemblies.

Table 1: Synthetic Approaches to Functionalized Furanone Scaffolds

Precursor/Core StructureSynthetic StrategyKey Features of Resulting ScaffoldReference
5-substituted 3,4-dihalo-2(5H)-furanonesOne-step reaction with benzidineBenzidine core, potential for extended π-systems nih.gov
(5S)-5-alkoxy-3,4-dibromo-2(5H)-furanonesSequential Michael addition-elimination, substitution, and click reactionChiral, contains 1,2,3-triazole and amino acid moieties researchgate.net
o-hydroxyacetophenone and 4-dimethylaminobenzaldehydeAlgar-Flynn-Oyamada reactionFlavonoid-like structure with a 3-hydroxy group nih.gov

Exploration of Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-Stacking, Van der Waals Forces)

The self-assembly of furanol acetate-based scaffolds into well-defined supramolecular structures is governed by a subtle interplay of various non-covalent interactions. Understanding and controlling these forces are paramount for creating functional materials.

Hydrogen Bonding: Hydrogen bonds are highly directional and play a crucial role in determining the architecture of supramolecular assemblies exlibrisgroup.comrsc.orgillinois.edu. In the case of "this compound" derivatives where the acetyl group is hydrolyzed to a hydroxyl group, the resulting furanol can form strong hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the furanone ring can act as an acceptor. This donor-acceptor pairing can lead to the formation of chains, sheets, or more complex three-dimensional networks nih.govresearchgate.net. The strength and geometry of these hydrogen bonds can be tuned by the electronic nature of substituents on the furan ring and by the surrounding solvent environment illinois.edu.

π-Stacking: The aromatic furan ring is capable of engaging in π-stacking interactions, which are attractive non-covalent interactions between aromatic rings mdpi.comnih.gov. These interactions are crucial for the organization of molecules in the solid state and in solution. The extent of π-stacking can be influenced by the presence of electron-donating or electron-withdrawing groups on the furan ring, which can modulate the quadrupole moment of the aromatic system rsc.org. In furanol acetate scaffolds, π-stacking between furan rings can contribute significantly to the stability of the assembled structures, often working in concert with hydrogen bonding to create robust materials. Studies on related aromatic systems have shown that the interplay between π-stacking and other interactions like C–H⋯O or C–H⋯F can direct the formation of specific crystalline architectures rsc.org.

The combination of these non-covalent interactions can lead to the formation of complex and hierarchical structures. For instance, hydrogen-bonded chains of furanol units could further assemble into larger structures through π-stacking and van der Waals interactions.

Application in Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined cavities and recognition sites that can be engineered into supramolecular assemblies of furanol acetates make them promising candidates for applications in host-guest chemistry and molecular recognition mdpi.com. The ability to selectively bind other molecules (guests) within a host structure is fundamental to areas such as sensing, separation, and catalysis.

A porous supramolecular crystalline probe has been developed to visualize the non-covalent interactions involved in the molecular recognition of furanic compounds nih.gov. This study demonstrated that furan derivatives can be recognized not only through interactions with their polar substituents but also through interactions involving the furan ring itself nih.gov. This highlights the potential of furanol acetate-based hosts to recognize and bind a variety of guest molecules.

The design of a furanol acetate-based host would involve creating a cavity with a specific size, shape, and chemical environment complementary to the target guest. For example, a macrocyclic structure formed by linking several furanol acetate units could encapsulate small organic molecules or ions. The binding affinity and selectivity of such a host could be tuned by modifying the furanol acetate building block, for instance, by introducing additional functional groups that can interact with the guest through hydrogen bonding, electrostatic interactions, or hydrophobic effects.

Table 2: Potential Host-Guest Systems with Furanol Acetate Scaffolds

Host ArchitecturePotential Guest MoleculesKey InteractionsPotential Application
Macrocycle of furanol unitsSmall aromatic molecules, cationsπ-stacking, cation-π interactions, hydrogen bondingSelective sensing, separation
Porous crystalline frameworkVolatile organic compounds (VOCs)van der Waals forces, shape complementarityGas storage and separation
Functionalized polymer with furanol side chainsBiomolecules (e.g., amino acids, nucleotides)Hydrogen bonding, electrostatic interactionsBiosensing, drug delivery

Integration of Furanol Acetate Units into Functional Molecular Systems and Nanomaterials

The integration of furanol acetate units into larger, functional molecular systems and nanomaterials opens up possibilities for creating materials with advanced properties and applications nih.govmdpi.comaspbs.com. This can be achieved by covalently linking furanol acetate moieties to polymers, dendrimers, or surfaces, or by using them as building blocks for the self-assembly of nanostructures.

For instance, furanol acetate derivatives could be incorporated as side chains in a polymer backbone. The self-assembly of these side chains, driven by hydrogen bonding and π-stacking, could lead to the formation of well-ordered nanodomains within the polymer matrix, influencing the material's mechanical, thermal, and optical properties. Such materials could find applications as stimuli-responsive films or coatings researchgate.net.

Furthermore, furanol acetate units can be used to construct discrete nanostructures such as nanotubes, nanorods, or vesicles through self-assembly in solution. The morphology of these nanostructures would be determined by the specific non-covalent interactions between the furanol acetate building blocks. These nanomaterials could have applications in areas such as drug delivery, where the encapsulated drug could be released in response to a specific stimulus that disrupts the supramolecular assembly.

The functionalization of nanoparticles with furanol acetate derivatives is another promising avenue. This could lead to hybrid materials with the combined properties of the nanoparticle core and the supramolecular shell, enabling applications in catalysis, sensing, and bioimaging.

Development of Responsive and Adaptive Supramolecular Architectures

A key advantage of supramolecular systems is their dynamic and reversible nature, which allows for the development of materials that can respond and adapt to external stimuli rsc.orgnih.govmdpi.com. Furanol acetate-based supramolecular architectures can be designed to be responsive to various stimuli, including pH, temperature, light, and the presence of specific chemical species.

pH-Responsiveness: The hydrolysis of the acetate group in "this compound" is a pH-dependent process. This provides a handle for creating pH-responsive materials. For example, a supramolecular hydrogel held together by hydrogen bonds involving the hydroxyl group of the furanol could be designed to disassemble at a specific pH where the hydroxyl group is deprotonated, disrupting the hydrogen bonding network nih.gov.

Temperature-Responsiveness: Non-covalent interactions are sensitive to temperature. An increase in temperature can weaken or break hydrogen bonds and π-stacking interactions, leading to a disassembly of the supramolecular structure. This property can be exploited to create thermoresponsive materials, such as gels that undergo a sol-gel transition at a specific temperature.

Chemically-Responsive Systems: The binding of a specific guest molecule can also trigger a response in the supramolecular system. For example, the encapsulation of a guest within a furanol acetate-based host could induce a change in the host's conformation or assembly state, leading to a detectable signal, which forms the basis of chemical sensors mdpi.com.

The development of such responsive and adaptive materials based on furanol acetate scaffolds holds great promise for applications in smart drug delivery systems, sensors, actuators, and self-healing materials.

Advanced Analytical Methodologies for Research and Industrial Applications of Furanol Acetates

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing volatile and semi-volatile compounds like furanol acetates from intricate mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages and are selected based on the analyte's properties and the matrix's complexity.

The development of robust GC and HPLC methods is fundamental for the reliable analysis of Acetic acid;2,4-dimethylfuran-3-ol. The inherent characteristics of the parent compound, 2,4-dimethylfuran-3-ol (a furanol), such as its high polarity and potential thermal instability, present specific challenges, particularly for GC analysis. researchgate.netnih.gov

Gas Chromatography (GC): Direct GC analysis can be hampered by the polarity imparted by the hydroxyl group in the parent furanol, leading to poor peak shape and potential degradation in the hot injector or on the column. nih.gov Therefore, method development often focuses on derivatization to create a more volatile and thermally stable analogue. researchgate.netresearch-solution.com GC columns like the HP-5MS, a low-bleed (5%-phenyl)-methylpolysiloxane column, are frequently employed for separating furan (B31954) derivatives due to their robustness and versatile selectivity. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase configuration (RP-HPLC), is well-suited for analyzing polar, non-volatile, or thermally labile compounds without derivatization. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was successfully developed for the simultaneous determination of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and acrylamide (B121943) in complex baby food matrices. nih.gov Method validation is critical and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery to ensure the method is fit for its intended purpose. nih.gov

Table 1: Example Validation Parameters for Chromatographic Analysis of Furanone Derivatives

ParameterTechniqueMatrixValue/RangeReference
Linearity (Range)LC-MS/MSBaby Food10-300 µg/kg nih.gov
Linearity (R²)UPLC-MS/MSSolvent (Furanocoumarins)>0.998 waters.com
Limit of Quantification (LOQ)GC-MS (after derivatization)Aqueous Samples2 ng/mL nih.gov
Limit of Quantification (LOQ)GC-MS/MSFruit/Fish0.003–0.675 ng/g nih.gov
Precision (RSD%)LC-MS/MSBaby Food≤10% nih.gov
RecoveryLC-MS/MSBaby Food94-110% nih.gov

To achieve the high degree of selectivity and sensitivity required for analyzing trace levels of furanol acetates in complex samples like food, chromatography is almost always coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the complexity of food matrices, tandem mass spectrometry (GC-MS/MS) is increasingly preferred. mdpi.com The use of multiple reaction monitoring (MRM) mode in GC-MS/MS significantly enhances selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the matrix. mdpi.comnih.gov This allows for the reliable detection and quantification of furan derivatives even when co-eluting interferences are present. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For furanol acetates and their parent compounds, LC-MS/MS has emerged as a gold-standard technique. It combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. nih.gov This approach avoids the need for derivatization, reducing sample preparation time and potential sources of error. Methods have been developed for the simultaneous analysis of furanone derivatives in challenging matrices like various baby foods (fruit, cereal, and milk-based), demonstrating the robustness of the technique. nih.gov The method can achieve excellent selectivity and sensitivity for quantification in these complex samples. nih.gov

Table 2: Overview of Hyphenated Techniques for Furanone Derivative Analysis

TechniqueSample PreparationKey AdvantageApplication ExampleReference
SPME-GC-MSDerivatization with PFBBr, SPMEAutomated, sensitive for volatile derivativesQuantification of furaneol (B68789) in fruit samples researchgate.netnih.gov
SPME-GC-MS/MSSPME ArrowHigh selectivity for isomers in complex matricesSimultaneous analysis of furan and 10 derivatives mdpi.comnih.gov
LC-MS/MSAcetonitrile extraction, PSA cleanup, SPENo derivatization needed, high throughputSimultaneous analysis in baby food nih.gov
UPLC-MS/MSDilutionRapid separation of isomersQuantification of 16 furanocoumarins waters.com

Spectrophotometric Detection Methods

While less common than mass spectrometry for trace quantification, spectrophotometric methods offer a simpler and more cost-effective approach for screening or for specific applications. These methods typically rely on a chemical reaction that produces a colored product, which can be measured using a spectrophotometer or colorimeter.

A novel colorimetric assay was developed for 2,5-diformylfuran (DFF), a related furan compound, based on its reaction with 1,4-phenylenediamine (PPD). mdpi.com This reaction forms Schiff-based polymers, resulting in a color change to orange and eventually a reddish precipitate, with the absorbance measured at 500 nm. mdpi.com Such a principle could be adapted for this compound, potentially after hydrolysis to the parent furanol and subsequent reaction. The method demonstrated good sensitivity, with a limit of detection of 8.4 µM and a limit of quantification of 25.5 µM, and was selective for the target aldehyde. mdpi.com

In HPLC systems, a Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. By monitoring multiple wavelengths, it is possible to spectrally resolve the analyte of interest from interfering compounds, as demonstrated in an LC method that used a second wavelength (335 nm) to negate interferences when quantifying furanoids. researchgate.net

Optimization of Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Effective sample preparation is arguably the most critical step in the analytical workflow, as it aims to isolate the analyte from the matrix, concentrate it, and remove interferences that could affect the analysis.

Sample Preparation: For volatile furanol acetates, Solid Phase Microextraction (SPME) is a widely used technique. researchgate.net It is a solvent-free method that extracts and concentrates analytes from a sample's headspace (HS-SPME) or directly from a liquid sample onto a coated fiber. researchgate.netmdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular approach, especially for complex food matrices. researchgate.net It typically involves an extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) to remove matrix components such as sugars and organic acids. nih.govresearchgate.net

Derivatization: Derivatization is a chemical modification of the analyte to improve its analytical characteristics, particularly for GC. research-solution.comresearchgate.net For polar compounds like the parent furanol, derivatization is often essential to increase volatility and thermal stability, and to improve peak shape. nih.govresearchgate.net Common reactions include:

Alkylation/Esterification: Reagents like pentafluorobenzyl bromide (PFBBr) react with the hydroxyl group of the furanol to form a less polar, more volatile ether derivative that is more amenable to GC analysis. researchgate.netnih.govresearch-solution.com

Silylation: This is one of the most common derivatization techniques for GC, where active hydrogens (like in -OH groups) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process reduces the polarity and intermolecular hydrogen bonding of the analyte. research-solution.com

The choice of derivatization reagent and reaction conditions (temperature, time, catalyst) must be carefully optimized to ensure a complete and reproducible reaction. sigmaaldrich.com

Development of Microanalytical Methods for Trace-Level Detection and Quantification

Modern analytical demands often require the detection and quantification of compounds at trace or ultra-trace levels from small sample volumes.

SPME is inherently a microextraction technique, using a small coated fiber to extract and concentrate analytes, making it ideal for trace analysis. mdpi.com When coupled with sensitive detectors like tandem mass spectrometers, it allows for extremely low detection limits. For instance, a derivatization/SPME-GC/MS method achieved a limit of detection (LOD) of 0.5 ng/mL for furaneol. nih.gov A GC-MS/MS method for furan derivatives in food reported limits of quantification (LOQ) as low as 0.003 ng/g. nih.gov

Similarly, LC-MS/MS methods are capable of reaching the low µg/kg (ppb) levels required for monitoring food contaminants and potent flavor compounds. nih.gov The development of Ultra-High-Performance Liquid Chromatography (UPLC) systems further enhances performance by providing sharper peaks and faster analysis times, which can improve the signal-to-noise ratio and thus lower detection limits. waters.com A UPLC-MS/MS method for furanocoumarins achieved an LOQ of 0.5 ng/mL. waters.com

A historical example of a microanalytical method is a colorimetric assay for acetate (B1210297), demonstrating that with appropriate chemistry, even simpler detection methods can be scaled for micro-level analysis. nih.gov

Isotope Dilution Analysis for Absolute Quantification

For the highest level of accuracy and precision in quantitative analysis, especially in complex matrices prone to variability, Stable Isotope Dilution Analysis (SIDA) is the definitive method. nih.govnih.gov This technique is considered a primary ratio method and can provide absolute quantification.

The core principle of SIDA involves adding a known quantity of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample at the very beginning of the sample preparation procedure. nih.gov This labeled compound serves as an internal standard. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization, and is subject to the same matrix effects (signal suppression or enhancement) during ionization in the mass spectrometer. nih.govnih.gov

By measuring the ratio of the response of the native analyte to the labeled internal standard, any variations in the analytical procedure are canceled out. This allows for highly accurate and precise quantification, correcting for both sample loss and matrix effects. nih.gov While a specific labeled standard for this compound may need to be custom synthesized, the application of SIDA using uniformly ¹³C-labelled mycotoxins with UHPLC-MS/MS has proven to be highly effective for accurate quantification in maize. nih.gov

Mechanistic Insights into Biological Interactions of Furanol Acetate Derivatives

In Vitro Studies on Cellular and Molecular Targets

In vitro studies are crucial for elucidating the direct effects of a compound on cellular and molecular processes, free from the complexities of a whole organism. For furanol acetate (B1210297) and its analogs, these studies have begun to map out their biological activity.

Investigation of Enzyme Modulation and Inhibition Mechanisms

Furanone derivatives have been identified as modulators of various enzymes. Quantitative structure-activity relationship (QSAR) studies on a series of diaryl furanones have demonstrated their potential as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov This enzyme is a key player in the inflammatory pathway. The research indicated that the inhibitory activity was correlated with the physical properties, connectivity, and conformation of the molecules. nih.gov While this study did not specifically include furaneol (B68789) acetate, it highlights a potential mechanism of action for furanone-based compounds.

Analysis of Receptor Binding and Signaling Pathway Regulation (e.g., PI3K/Akt, Wnt/β-catenin, MAPK, PPAR-ɣ)

The signaling pathways that govern cellular processes are frequent targets for bioactive compounds. Research into furanone derivatives suggests potential interactions with several key pathways:

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to cell proliferation, differentiation, and apoptosis. Some 2-furanone derivatives have been shown to exhibit anticancer activity by inhibiting MAPK14. nih.gov Furthermore, studies on other natural compounds have demonstrated that modulation of the MAPK pathway, by down-regulating the expression of p-ERK, p-JNK, and p-p38, can be a key mechanism in their therapeutic effects. nih.gov

Wnt/β-catenin Signaling Pathway: This pathway is fundamental in embryonic development and tissue homeostasis. Dysregulation of Wnt signaling is linked to various diseases, including cancer. nih.gov The core of the canonical Wnt pathway is the stabilization of β-catenin, allowing it to translocate to the nucleus and activate gene transcription. nih.gov While direct evidence for furaneol acetate is lacking, the modulation of this pathway is a known mechanism for other small molecules.

PPAR-ɣ Signaling Pathway: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a significant role in adipogenesis, lipid metabolism, and inflammation. nih.gov Natural compounds can act as ligands for PPARs, modulating their activity. mdpi.com This suggests a potential, though unexplored, avenue for the biological activity of furanol acetate.

There is currently limited direct evidence linking furaneol acetate to the PI3K/Akt pathway.

Mechanistic Studies of Antioxidant Activity and Free Radical Scavenging Capabilities

The antioxidant properties of furanones have been a subject of interest. The parent compound of furaneol acetate, furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), has demonstrated both pro-oxidant and anti-oxidative properties depending on the experimental conditions. mdpi.com It can generate hydroxyl radicals in the presence of metal ions, leading to DNA strand breaks. nih.gov This is a pro-oxidant effect. Conversely, it has also shown protective effects against oxidative damage in certain contexts. mdpi.com

The antioxidant activity of furanone derivatives is often assessed through their ability to scavenge free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this property. nih.gov The mechanism often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The presence of hydroxyl groups in the furanone structure is believed to be important for this activity.

Evaluation of Biological Activity Against Model Organisms (e.g., Antimicrobial, Antifungal, Antitumor in vitro)

Furanone derivatives have shown a range of biological activities against various model organisms in vitro.

Antimicrobial and Antifungal Activity: Furaneol has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against human pathogenic fungi. jmb.or.krresearchgate.netkoreascience.krknu.ac.kr Studies have shown that furaneol can inhibit the growth of various bacterial strains with Minimum Inhibitory Concentrations (MICs) in the range of 20-40 µg/ml. jmb.or.kr Its antifungal activity is also significant, with MIC values against some fungal strains as low as 5 µg/ml. jmb.or.kr A proposed mechanism for its antifungal action against Candida albicans involves the disruption of the serum-induced formation of mycelia. jmb.or.krkoreascience.krknu.ac.kr Furthermore, 2,5-dimethyl-4-hydroxy-3(2H)-furanone has been shown to arrest the cell cycle at the S and G2/M phases in yeast. nih.gov It has also been investigated as an anti-biofilm agent. nih.gov

Antitumor Activity in vitro: Several studies have explored the anticancer potential of furanone derivatives. nih.govnih.govnih.govresearchgate.netbenthamscience.com For instance, certain bis-2(5H)-furanone derivatives have shown significant inhibitory activity against glioma cells, with evidence suggesting that they may induce cell cycle arrest at the S-phase and interact with DNA. nih.govresearchgate.net Other synthetic 3(2H)-furanones have also demonstrated the ability to inhibit the proliferation of tumor cell lines in vitro. nih.gov

Biological Activity Model Organism/Cell Line Observed Effect Reference
AntimicrobialGram-positive & Gram-negative bacteriaInhibition of growth (MIC 20-40 µg/ml) jmb.or.kr
AntifungalCandida albicansInhibition of growth (MIC 5-20 µg/ml), disruption of mycelial formation jmb.or.krkoreascience.krknu.ac.kr
AntitumorDLA cell lineInhibition of proliferation nih.gov
AntitumorC6 glioma cellsInhibition of proliferation (IC50 12.1 µM), cell cycle arrest at S-phase nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Furanol Acetates and Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. acs.org For furanone derivatives, SAR studies have provided valuable insights:

Anticancer Activity: In the context of anticancer agents, the structure of furanone derivatives is a key determinant of their activity. The synthesis and evaluation of various analogs have shown that modifications to the furanone core can significantly impact their potency and selectivity. nih.govnih.govresearchgate.net

Anti-inflammatory Activity: For diaryl furanones acting as selective COX-2 inhibitors, QSAR studies have revealed that specific structural features are correlated with their inhibitory capacity. nih.gov

The acetylation of the hydroxyl group in furaneol to form furaneol acetate is expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity. However, specific SAR studies detailing the impact of this acetylation are not widely available.

Computational Approaches in Biological Activity Prediction (e.g., Ligand-Based Drug Design, Target Prediction)

Computational methods are increasingly used to predict the biological activity of compounds and to design new ones with desired properties.

Ligand-Based Drug Design: This approach utilizes the knowledge of known active compounds to identify new drug candidates. fiveable.me Methods like pharmacophore modeling and QSAR are central to this strategy. For furanone derivatives, QSAR has been successfully applied to build predictive models for their selective COX-2 inhibitory activity. nih.gov

Target Prediction: Computational tools can also be used to predict the likely biological targets of a compound. A theoretical study evaluated the interaction of furanone and its derivatives with the Eag-1 potassium channel, a potential target in cancer therapy. ccij-online.org The results suggested that certain furanone derivatives could act as inhibitors of this channel. ccij-online.org

These computational approaches offer a powerful means to explore the potential biological activities of furaneol acetate and to guide the synthesis of new, more potent analogs.

Q & A

Basic: What synthetic methodologies are recommended for preparing acetic acid;2,4-dimethylfuran-3-ol?

Answer:
The synthesis of this compound involves esterification or coupling reactions. For the acetic acid moiety, catalytic esterification using sulfuric acid or immobilized lipases is common, while the 2,4-dimethylfuran-3-ol component may require furan ring functionalization via Friedel-Crafts alkylation or catalytic hydrogenation. Key steps include:

  • Acid-catalyzed esterification : React acetic acid with 2,4-dimethylfuran-3-ol under reflux with a dehydrating agent (e.g., molecular sieves) to drive the equilibrium .
  • Purity control : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization .
  • Work-up : Neutralize excess acid with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography .

Basic: What analytical techniques are suitable for confirming the structural integrity and purity of this compound?

Answer:

  • Titration : Quantify free acetic acid using NaOH titration with phenolphthalein (error margin ±5–13% depending on endpoint detection) .
  • Spectroscopy :
    • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and furan C-O-C vibrations at 1250–1000 cm⁻¹ .
    • ¹H NMR : Identify methyl groups (δ 2.1–2.3 ppm for acetic acid; δ 1.8–2.0 ppm for furan methyl substituents) and furan aromatic protons (δ 6.5–7.5 ppm) .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm) for purity assessment .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Answer:
Optimization requires a factorial design approach:

  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) for esterification efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance furan reactivity, while toluene can azeotrope water to shift equilibrium .
  • Temperature gradients : Conduct reactions at 60–80°C to balance kinetics and thermal decomposition risks .
  • Statistical analysis : Use ANOVA to identify significant variables (e.g., catalyst loading, temperature) and response surface methodology (RSM) for multi-parameter optimization .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., antimicrobial efficacy)?

Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Purity validation : Use LC-MS to detect trace byproducts (e.g., unreacted acetic acid or furan derivatives) that may interfere with bioassays .
  • Dose-response standardization : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to establish EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Positive controls : Compare results against known antimicrobials (e.g., ampicillin) to calibrate assay sensitivity .
  • Replicability : Repeat experiments across independent labs to rule out protocol-specific artifacts .

Advanced: What methodological challenges arise when quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

  • Matrix interference : Proteins or salts in biological samples can mask signals. Pre-treat samples via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Chromatographic co-elution : Optimize HPLC gradients to resolve the compound from endogenous metabolites. Use tandem MS (MRM mode) for specificity .
  • Stability issues : Assess degradation under storage conditions (e.g., -80°C vs. room temperature) and add stabilizers (e.g., 0.1% formic acid) .

Advanced: How can computational modeling aid in predicting the compound’s physicochemical properties?

Answer:

  • QSAR models : Predict logP (lipophilicity) and solubility using software like COSMOtherm or ACD/Labs, validated against experimental data .
  • Docking studies : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial mechanisms .
  • Degradation pathways : Apply DFT calculations to identify hydrolysis-prone sites (e.g., ester bonds) under acidic/alkaline conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors (TLV = 10 ppm) .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Spill management : Neutralize acetic acid spills with sodium bicarbonate and adsorb furan derivatives using vermiculite .

Advanced: How can researchers validate the compound’s role in drug delivery systems?

Answer:

  • Encapsulation efficiency : Load into liposomes or PLGA nanoparticles and quantify via dialysis-based release assays (UV detection) .
  • Cellular uptake : Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track intracellular localization .
  • Pharmacokinetics : Conduct in vivo studies (rodents) with LC-MS/MS plasma analysis to determine half-life and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.